N'-(2,2,2-trifluoroethyl)acetohydrazide
Overview
Description
“N’-(2,2,2-trifluoroethyl)acetohydrazide” is a chemical compound . It is a derivative of acetohydrazide, with a trifluoroethyl group attached to the nitrogen atom . The special properties of fluorine atoms and fluorine-containing groups have led to an increasing number of applications for fluorine-containing organic compounds, which are also extremely widely used in the field of new drug development .
Synthesis Analysis
The synthesis of N’-(2,2,2-trifluoroethyl)acetohydrazide and related compounds has been a topic of interest in recent years . For example, N-2,2,2-trifluoroethylisatin ketimines have received the attention of many chemists since they were first developed as fluorine-containing synthons in 2015 . A highly efficient asymmetric [3 + 2] annulation reaction of N-2,2,2-trifluoroethylisatin ketimines and 2-nitroindoles or 2-nitrobenzofurans was presented by the Wang group in 2021 .
Molecular Structure Analysis
The molecular structure of N’-(2,2,2-trifluoroethyl)acetohydrazide can be determined using various techniques . The compound has a molecular formula of C4H7F3N2O . The InChI string for the compound is InChI=1S/C4H6F3NO/c1-3(9)8-2-4(5,6)7/h2H2,1H3,(H,8,9) .
Chemical Reactions Analysis
N’-(2,2,2-trifluoroethyl)acetohydrazide and related compounds have been involved in various organic synthesis reactions . For instance, N-2,2,2-trifluoroethylisatin ketimines have been used in different types of reactions, focusing on the types of reactions and the stereoselectivity of products .
Physical And Chemical Properties Analysis
N’-(2,2,2-trifluoroethyl)acetohydrazide has a molecular weight of 141.09 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 141.04014830 g/mol . The topological polar surface area of the compound is 29.1 Ų .
Scientific Research Applications
Organic Synthesis
- Application Summary : Utilized as a building block in the synthesis of fluorine-containing organic compounds, which are significant in new drug development .
- Methods : Employed in organocatalytic asymmetric cycloaddition reactions, where its introduction into molecules can significantly alter their properties .
- Results : The use of N’-(2,2,2-trifluoroethyl)acetohydrazide derivatives has opened new avenues in the synthesis of bioactive molecules with enhanced metabolic stability and altered biological activities .
Medicinal Chemistry
- Application Summary : Plays a role in the development of drugs with improved pharmacokinetic properties due to the trifluoromethyl group’s impact on fat solubility and metabolic stability .
- Results : Introduction of the trifluoromethyl group has led to the creation of compounds with activities such as protease inhibition and anti-tumor effects .
Catalysis
- Application Summary : Acts as a catalyst in selective fluorination reactions, enhancing the stereoselectivity of products .
- Methods : Used in conjunction with chiral primary amines to catalyze regioselective asymmetric cycloaddition reactions .
- Results : Enabled the synthesis of complex molecules with high stereoselectivity, crucial for the efficacy and safety of pharmaceuticals .
Asymmetric Synthesis
- Application Summary : This compound is used in asymmetric synthesis to create chiral molecules with high enantiomeric excess .
- Methods : It’s involved in asymmetric [3+2] annulation reactions with isatin ketimines and nitroindoles or nitrobenzofurans .
- Results : The reactions typically yield products with significant stereoselectivity, which is crucial for the activity of pharmaceuticals .
Fluorine Chemistry
- Application Summary : The trifluoroethyl group is pivotal in the study of fluorine chemistry due to its influence on the physical and chemical properties of molecules .
- Methods : The compound is used to introduce fluorine atoms into target molecules, altering their reactivity and stability .
- Results : The introduction of the trifluoroethyl group has led to the development of new compounds with potential applications in various fields, including medicinal chemistry and material science .
Cascade Reactions
- Application Summary : Utilized in cascade reactions, where multiple bonds are formed in a sequential fashion without the need for isolating intermediates .
- Methods : It acts as a precursor in multi-step organic synthesis processes, leading to complex molecular architectures .
- Results : These cascade reactions have streamlined the synthesis of complex organic molecules, making the processes more efficient and cost-effective .
Lead Compound Development
- Application Summary : Serves as a lead compound in the discovery of new drugs due to its modifiable structure and biological activity .
- Methods : The compound’s structure is altered through various chemical reactions to enhance its drug-like properties .
- Results : Modifications of N’-(2,2,2-trifluoroethyl)acetohydrazide have led to the identification of new lead compounds with improved efficacy and safety profiles .
Protease Inhibition
- Application Summary : Investigated for its role in inhibiting proteases, which are enzymes that break down proteins and peptides .
- Methods : The compound is used to design inhibitors that specifically target protease active sites .
- Results : Studies have shown that derivatives of this compound can effectively inhibit protease activity, which is beneficial for treating various diseases .
Anticancer Research
- Application Summary : Explored for its potential use in anticancer drugs due to its ability to interact with cancer cell pathways .
- Methods : It’s incorporated into compounds that are designed to interfere with the growth and proliferation of cancer cells .
- Results : Preliminary research indicates that modifications of this compound can lead to the development of new anticancer agents .
Magnetic Resonance Imaging (MRI)
- Application Summary : Used in the development of contrast agents for 19F MRI , providing clearer and more detailed images .
- Methods : Complexes with cyclam-based ligands containing N’-(2,2,2-trifluoroethyl)acetohydrazide have been studied for their potential as MRI contrast agents .
- Results : These complexes show promise in enhancing the quality of MRI images, which could improve diagnostic accuracy .
Phase-Transfer Catalysis
- Application Summary : Involved in the enantioselective synthesis of cyclic N-aryl hydroxamic acids, which are valuable in medicinal chemistry .
- Methods : Used in phase-transfer catalyzed alkylation reactions to produce nitrophenylalanines .
- Results : The process leads to the formation of compounds with potential pharmaceutical applications .
Fluorinated Compound Synthesis
- Application Summary : The trifluoroethyl group is crucial for synthesizing fluorinated compounds, which have a wide range of applications in drug development .
- Methods : N’-(2,2,2-trifluoroethyl)acetohydrazide is used to selectively introduce fluorine atoms into organic molecules .
- Results : This has led to the creation of new molecules with enhanced properties for use in various fields, including pharmaceuticals .
Chiral Medicine
- Methods : Used in asymmetric synthesis to create enantiomerically pure compounds .
- Results : The resulting chiral compounds are essential for creating effective and safe pharmaceuticals .
Functional Materials
- Application Summary : Contributes to the development of materials with specific functionalities, such as increased resistance to environmental factors .
- Methods : Incorporated into polymers to enhance their properties .
- Results : This leads to the production of advanced materials with improved performance in their respective applications .
Environmental Remediation
Future Directions
The future directions of research on N’-(2,2,2-trifluoroethyl)acetohydrazide and related compounds could involve further exploration of their synthesis, properties, and applications . The selective introduction of fluorine atoms or fluorine-containing groups into organic molecules is very important for pharmaceutical/synthetic chemists . Therefore, the development of new methods for the synthesis of such compounds could be a promising area of future research .
properties
IUPAC Name |
N'-(2,2,2-trifluoroethyl)acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3N2O/c1-3(10)9-8-2-4(5,6)7/h8H,2H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXRQSUHMGEPIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2,2,2-trifluoroethyl)acetohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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